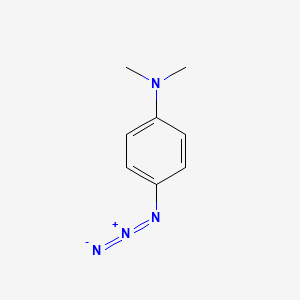

1-Azido-4-dimethylaminobenzene

Descripción general

Descripción

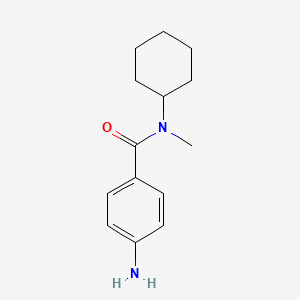

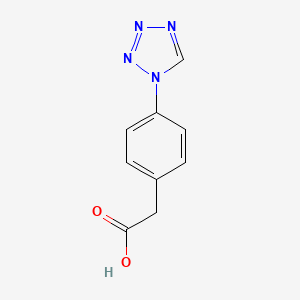

1-Azido-4-dimethylaminobenzene is a chemical compound of interest in organic chemistry due to its azide group and dimethylamino functional group, which offer diverse reactivity and potential for various applications. Research on similar compounds provides insight into the synthesis, structure, and properties that can be relevant to understanding 1-Azido-4-dimethylaminobenzene.

Synthesis Analysis

- Syntheses and Reactions of Polycationically Substituted Azido‐ and Diazidobenzenes : Increased reactivity towards nucleophilic substitution is used for synthesizing pentacationically substituted azidobenzene, showing stability towards heat or shock due to strong electrostatic effects (Weiss, Pühlhofer, & Huber, 2007).

Molecular Structure Analysis

- An NMR and X-ray study on azo coupling products : The structure determination of an azo compound using X-ray analysis and NMR spectra, showing azo and hydrazone groups and the existence of dimers in concentrated solutions (Šimůnek et al., 2003).

Chemical Reactions and Properties

- Photooxidation of 4-N,N-Dimethylaminophenyl azide : Investigating the conditions affecting photooxidation pathways, including the formation of nitrosobenzene and nitrobenzene derivatives, highlighting the impact of strongly electron-donating substituents (Chainikova et al., 2015).

Physical Properties Analysis

- Thermolysis of Cycloadducts between Aryl Azides : The study reveals unexpected structures from the thermolysis of azide compounds, providing insights into their physical properties and stability under various conditions (Christl et al., 2005).

Aplicaciones Científicas De Investigación

Thermolysis in Cycloadducts

1-Azido-4-dimethylaminobenzene plays a role in the thermolysis of cycloadducts. Research shows its involvement in forming compounds through pericyclic reactions. One study detailed the thermolysis of adducts formed between aryl azides and hexamethyl-Dewar-benzene, leading to the formation of compounds like 1-aminopyrrole and 3H-1,2-diazepines (Christl et al., 2005).

Synthesis and Stability

1-Azido-4-dimethylaminobenzene is used in the synthesis of polycationically substituted azidobenzenes. These compounds, unlike unsubstituted azido- and diazidobenzene, show stability towards heat and shock due to strong electrostatic effects (Weiss et al., 2007).

Application in Corrosion Inhibition

Another application of 1-Azido-4-dimethylaminobenzene derivatives is in corrosion inhibition. Research involving 1,4-disubstituted 1,2,3-triazoles derived from azidomethylbenzenes showed potential inhibitory activity against acidic corrosion of steels (Negrón-Silva et al., 2013).

Energetic Materials Development

In the field of energetic materials, 1-Azido-4-dimethylaminobenzene derivatives have been explored. Azidomethyltetrazene derivatives, synthesized using azidoiodinane reagents, showed promise as nitrogen-rich compounds with potential for use in propulsion systems (Gilloux et al., 2014).

Photoreaction Studies

Studies on the photoreaction of 1-azido-2-nitrobenzene, a related compound, have been conducted to observe the formation of heterocycles. Such studies help in understanding the behavior of azido compounds under specific conditions (Takayama et al., 2003).

Catalysis and Chemical Reactions

1-Azido-4-dimethylaminobenzene derivatives are also relevant in catalysis and various chemical reactions. For instance, cyclopalladated azido complexes containing C,N-donor ligands showed potential catalytic activity, and their reactivity towards organic unsaturated compounds was evaluated (Lee et al., 2009).

Synthesis of Nitrogen-Rich Compounds

The synthesis of nitrogen-rich compounds using 1-Azido-4-dimethylaminobenzene derivatives has been explored. The development of such compounds can lead to advances in materials science and pharmaceuticals (Cardillo et al., 2008).

Direcciones Futuras

The future directions of research involving 1-Azido-4-dimethylaminobenzene could involve further exploration of its applications in the synthesis of various heterocycles . Additionally, the incorporation of azide-functionalized amino acids into proteins in vivo provides opportunities for protein modification under native conditions and selective labeling of proteins in the intracellular environment .

Propiedades

IUPAC Name |

4-azido-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-12(2)8-5-3-7(4-6-8)10-11-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQJWJKRVJLLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342725 | |

| Record name | 1-Azido-4-dimethylaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-4-dimethylaminobenzene | |

CAS RN |

18523-44-9 | |

| Record name | NSC206137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Azido-4-dimethylaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.